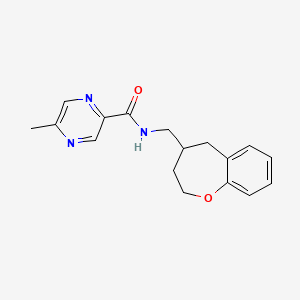

![molecular formula C26H22FN3O2 B5502734 N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to the targeted molecule often involves nucleophilic vinylic substitution reactions, exploiting the reactivity of fluorine-containing precursors for heterocyclic synthesis. For instance, N-benzoyl β,β-difluoroenamides have been utilized as precursors in the generation of fluorinated heterocycles, indicating the potential pathways for synthesizing complex molecules like the one (Meiresonne et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of related benzamide compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals intricate intramolecular hydrogen bonding and the impact of substituents on molecular geometry. Such studies are crucial for understanding the molecular structure and potential reactivity of complex molecules (Saeed et al., 2010).

Chemical Reactions and Properties

Fluorinated compounds are known for their unique chemical reactivity, which is beneficial for creating novel pharmacologically active molecules. The presence of fluorine atoms significantly affects the molecule's reactivity patterns, as seen in the synthesis of fluorinated benzoxazines and benzoxazepin-ones, indicating a pathway that could be relevant for synthesizing the compound of interest (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from related compounds. The detailed physicochemical characterization of similar benzamide derivatives provides insights into their stability, solubility, and crystalline nature, which are essential for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and susceptibility to hydrolysis or oxidation, are pivotal. Studies on similar compounds, such as the synthesis and reactivity of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, shed light on potential chemical properties and reactions the compound may undergo (Sabbaghan & Hossaini, 2012).

Applications De Recherche Scientifique

Heterocyclic Synthesis

N-Benzoyl β,β-difluoroenamides, structurally related to N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide, have been explored as precursors in heterocyclic synthesis. Their unique electrophilic reactivity due to the presence of fluorine atoms enables the synthesis of heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution (S(N)V) reactions (Meiresonne et al., 2015).

Development of Antibacterial Agents

Pyridonecarboxylic acids, which share a similar structural motif with this compound, have been synthesized and evaluated for their antibacterial activity. These compounds, with modifications at certain positions, have shown more significant antibacterial properties than some existing drugs, indicating their potential as effective antibacterial agents (Egawa et al., 1984).

Neuroimaging in Alzheimer’s Disease

Compounds structurally related to this compound have been utilized in neuroimaging studies, particularly in Alzheimer's disease research. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the compound , has been used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Electrochemical Research

Research has been conducted on compounds with structural similarities to this compound in the field of electrochemistry. For instance, studies involving the electrolytic reduction of 1-fluoro-2-(4-biphenylyl)vinyl phenyl sulphoxide, a compound with a related structure, have provided insights into the mechanisms of desulphinylation and defluorination in nonaqueous media (Kunugi et al., 1995).

Orientations Futures

Propriétés

IUPAC Name |

N-[(Z)-1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c27-21-12-10-18(11-13-21)16-24(30-25(31)19-6-2-1-3-7-19)26(32)28-15-14-20-17-29-23-9-5-4-8-22(20)23/h1-13,16-17,29H,14-15H2,(H,28,32)(H,30,31)/b24-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJOUDNVYMXRKS-JLPGSUDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)